molecular formula C7H5Cl2FO B1459857 4,5-Dichloro-2-fluoroanisole CAS No. 1806354-97-1

4,5-Dichloro-2-fluoroanisole

Cat. No. B1459857
M. Wt: 195.01 g/mol
InChI Key: PJCWQEHESZSPMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dichloro-2-fluoroanisole (DFA) is a chemical compound with the molecular formula C7H5Cl2FO . It belongs to the anisole family of compounds and is commonly used in various fields of research and industry.


Molecular Structure Analysis

The molecular structure of 4,5-Dichloro-2-fluoroanisole consists of a benzene ring with two chlorine atoms, one fluorine atom, and one methoxy group (OCH3) attached . The exact positions of these substituents on the benzene ring can influence the compound’s properties and reactivity .

Scientific Research Applications

  • Suzuki–Miyaura Coupling

    • Results/Outcomes : Successful formation of carbon-carbon bonds between the boron reagent and the halide/triflate, leading to the desired product .
  • Chemical Properties

    • 4,5-Dichloro-2-fluoroanisole has the following properties:
      • Toxicity Information: Not specified .
  • Boron Reagent in Suzuki–Miyaura Coupling (Continued)

    • Results/Outcomes (Continued) : Successful formation of carbon-carbon bonds with high selectivity and functional group tolerance .
  • Building Block for Agrochemicals and Pharmaceuticals

    • Results/Outcomes : Development of novel agrochemicals or pharmaceutical candidates with potential applications in crop protection or human health .
  • Fluorinated Building Block for Materials Science

    • Results/Outcomes : Development of new materials with enhanced properties (e.g., water repellency, resistance to harsh environments) .

properties

IUPAC Name

1,2-dichloro-4-fluoro-5-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2FO/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCWQEHESZSPMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dichloro-4-fluoro-5-methoxybenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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